

# Masoprocol Physicochemical Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Masoprocol

CAS No.: 27686-84-6

Cat. No.: S597253

Get Quote

The table below summarizes the available quantitative data for **masoprocol** (Nordihydroguaiaretic acid, NDGA).

Property	Value	Notes	Source
pKa	9.56 ± 0.10	Predicted	[1]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> O <sub>4</sub>		[1]
Molecular Weight	302.36 g/mol		[1]
Melting Point	185.5 °C		[1]
LogP	3.710 (est)	Estimated; indicates high lipophilicity	[1]
Solubility	Not found	Data not available in search results	

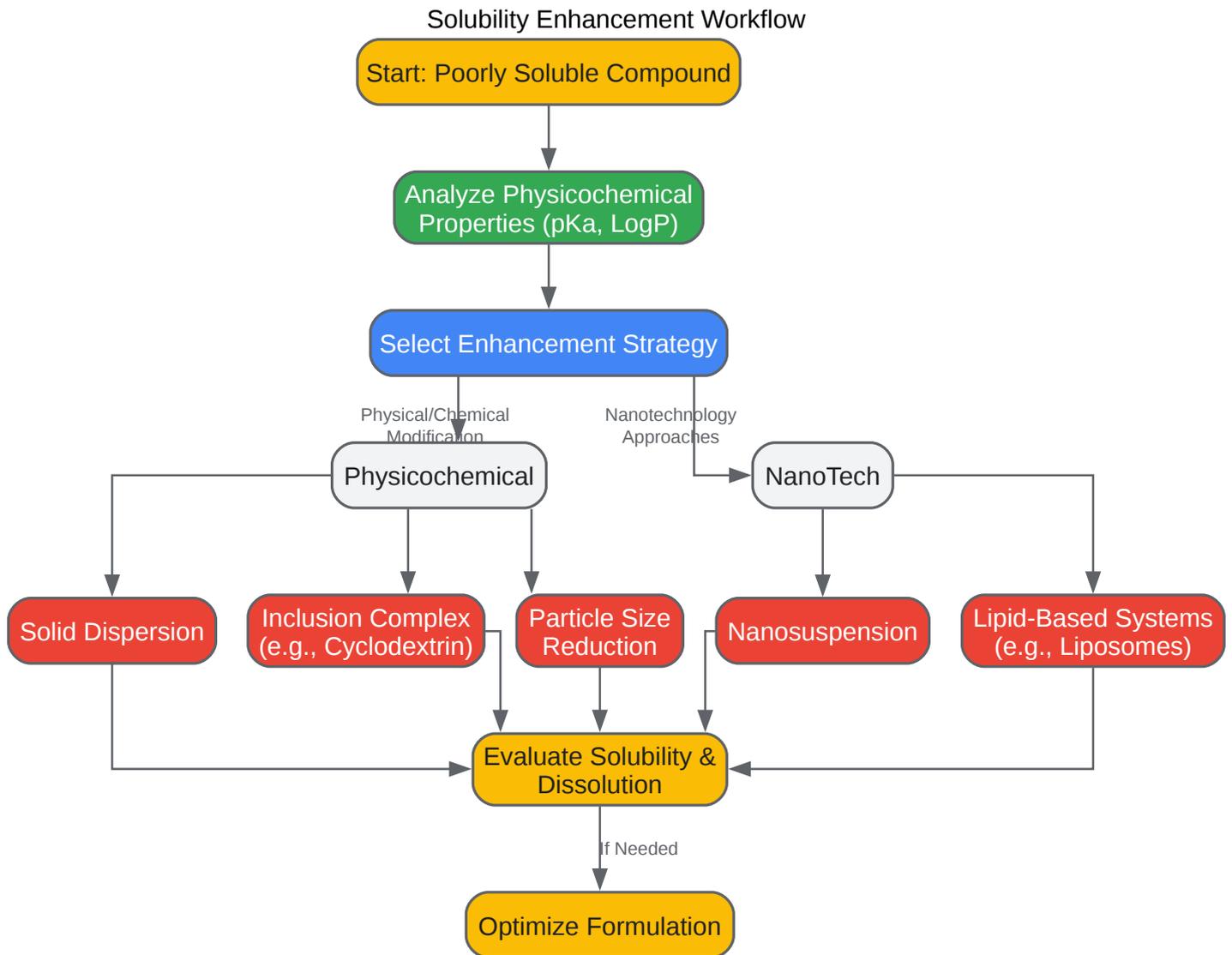
The **predicted pKa** of 9.56 suggests that **masoprocol** is a weak acid. The **estimated LogP** value of 3.71 classifies it as a highly lipophilic compound, which strongly indicates poor water solubility [1]. This aligns with the common challenge in drug development that many new drug candidates suffer from low solubility, leading to low bioavailability [2].

## Solubility Enhancement Strategies and Experimental Approaches

While specific protocols for **masoprocol** were not found, the general methodologies below, commonly used for poorly soluble drugs, provide a framework for experimentation.

### Proposed Experimental Workflow for Solubility Assessment

The following Graphviz diagram outlines a logical workflow for tackling the solubility of a poorly soluble compound like **masoprocol**. The DOT script for this diagram is provided below.



[Click to download full resolution via product page](#)

This workflow illustrates the primary paths for enhancing drug solubility, moving from analysis to strategy selection and evaluation [2].

## Detailed Methodologies for Key Strategies

Based on the general techniques identified for poorly soluble drugs, here are potential experimental protocols for **masoprocol**:

- **Solid Dispersion**

- **Principle:** Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution [2].
- **Detailed Protocol:**
  - **Method:** Solvent evaporation or melt fusion.
  - **Materials:** **Masoprocol**, polymer (e.g., PVP, PEG, HPMC).
  - **Procedure:** Dissolve drug and polymer in a common solvent. Stir magnetically for a set time. Evaporate the solvent under vacuum in a rotary evaporator. Scrape the dried solid and store in a desiccator.
  - **Characterization:** Powder X-ray Diffraction (PXRD) to assess crystallinity, Differential Scanning Calorimetry (DSC) for thermal analysis, and in-vitro dissolution study.

- **Inclusion Complexation**

- **Principle:** Incorporating the drug molecule into the hydrophobic cavity of cyclodextrins to enhance aqueous solubility [2].
- **Detailed Protocol:**
  - **Method:** Kneading or freeze-drying.
  - **Materials:** **Masoprocol**, cyclodextrin (e.g.,  $\beta$ -cyclodextrin, HP- $\beta$ -CD).
  - **Procedure:** For the kneading method, triturate drug and cyclodextrin with a small volume of water-ethanol mixture in a mortar for 45-60 minutes. Dry the paste in an oven at 40°C.
  - **Characterization:** Phase-solubility studies (as per Higuchi and Connors), Fourier Transform Infrared Spectroscopy (FTIR), and dissolution studies.

- **Nanosuspension**

- **Principle:** Reducing particle size to the nanoscale to increase surface area and saturation solubility [2].
- **Detailed Protocol:**
  - **Method:** High-pressure homogenization or wet milling.
  - **Materials:** **Masoprocol**, stabilizer (e.g., Poloxamer 188, Tween 80, lecithin).
  - **Procedure:** Suspend the drug in a stabilizer solution. Pre-mill using a high-shear homogenizer. Process using a high-pressure homogenizer for multiple cycles.
  - **Characterization:** Particle size analysis, Scanning Electron Microscopy (SEM), and dissolution velocity studies.

## Key Mechanisms and Safety Considerations for Masoprocol

The search results provide insights into the molecular behavior of **masoprocol**, which is crucial for understanding its properties.

- **Molecular Targets and Effects:** **Masoprocol** is a pan-lipoxygenase (LOX) inhibitor and a potent antioxidant due to its catechol groups. However, it can also undergo auto-oxidation, leading to quinone formation and potential glutathione depletion, which raises safety concerns at high doses [3].
- **Bioavailability Challenge:** The high lipophilicity (LogP 3.71) and potential for auto-oxidation reinforce that **masoprocol** is a strong candidate for the solubility-enhancing strategies described above, as it likely belongs to BCS Class II (low solubility, high permeability) [2] [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. | 27686-84-6 Masoprocol [chemicalbook.com]
2. A Step towards Bioavailability Enhancement of Poorly Soluble ... [pmc.ncbi.nlm.nih.gov]
3. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Masoprocol Physicochemical Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b597253#masoprocol-pka-and-solubility>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)